5-(1-Naphthyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

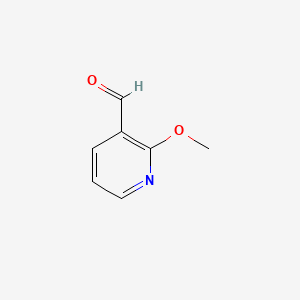

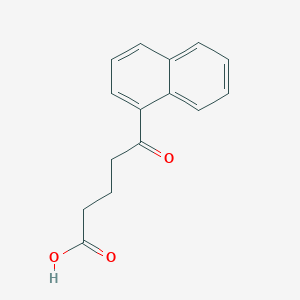

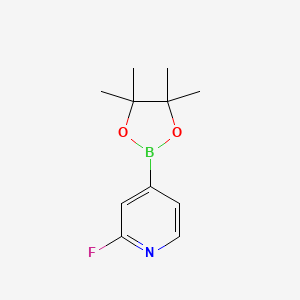

The compound “5-(1-Naphthyl)-5-oxovaleric acid” is a carboxylic acid derivative of 1-naphthol. 1-Naphthol is an organic compound that is a derivative of naphthalene. It can be produced by reducing naphthalene with sodium borohydride . The “5-oxovaleric acid” part suggests the presence of a five-carbon chain with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .

Molecular Structure Analysis

The molecular structure of “5-(1-Naphthyl)-5-oxovaleric acid” would likely feature a naphthyl group attached to a five-carbon chain, with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .Chemical Reactions Analysis

As a carboxylic acid, “5-(1-Naphthyl)-5-oxovaleric acid” would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The ketone group could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

Based on its structure, “5-(1-Naphthyl)-5-oxovaleric acid” would likely be a solid at room temperature. It would be expected to have higher solubility in organic solvents due to the presence of the naphthyl group .Aplicaciones Científicas De Investigación

1. Development in Analytical Chemistry

A study by Krämer, Marco, and Hammock (1994) focused on developing a selective enzyme-linked immunosorbent assay for 1-naphthol, which is closely related to the 5-(1-Naphthyl)-5-oxovaleric acid. This advancement is significant in analytical chemistry for detecting specific metabolites in agricultural products (Krämer, Marco, & Hammock, 1994).

2. Electropolymerization and Material Science

Pham, Mostefai, Simon, and Lacaze (1994) explored the electrooxidation of 5-amino 1-naphthol, which is structurally similar to 5-(1-Naphthyl)-5-oxovaleric acid. Their research contributed to the development of polymeric films with potential applications in material science and electronics (Pham, Mostefai, Simon, & Lacaze, 1994).

3. Asymmetric Oxidative Couplings in Organic Synthesis

Barhate and Chen (2002) conducted research on catalytic asymmetric oxidative couplings of 2-naphthols using oxovanadium(IV) complexes. This research is relevant to organic synthesis and could potentially be applicable to compounds like 5-(1-Naphthyl)-5-oxovaleric acid for developing enantioselective synthetic methods (Barhate & Chen, 2002).

4. Electrochemical Studies in Polymer Chemistry

Research by Cintra, Torresi, Louarn, and Torresi (2004) on poly(5-amino 1-naphthol) and its electrochemical behavior in acidic solutions highlights the relevance of electrochemical studies in polymer chemistry, which can be extended to related compounds like 5-(1-Naphthyl)-5-oxovaleric acid (Cintra, Torresi, Louarn, & Torresi, 2004).

5. Histochemical Applications

Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound structurally related to 5-(1-Naphthyl)-5-oxovaleric acid, for the histochemical demonstration of esterases. This study showcases the utility of naphthol derivatives in histochemistry and diagnostic applications (Pearson & Defendi, 1957).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The potential applications of “5-(1-Naphthyl)-5-oxovaleric acid” would depend on its physical and chemical properties, as well as the context in which it’s used. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceutical or materials science research .

Propiedades

IUPAC Name |

5-naphthalen-1-yl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYQQKYLMKELC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502747 |

Source

|

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59345-41-4 |

Source

|

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)